molecular formula C11H18O2 B2812599 Ethyl spiro[2.5]octane-6-carboxylate CAS No. 1370601-28-7

Ethyl spiro[2.5]octane-6-carboxylate

Cat. No. B2812599
CAS RN: 1370601-28-7
M. Wt: 182.263
InChI Key: UBJMOSKYDGJVLU-UHFFFAOYSA-N
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Description

Ethyl spiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C11H18O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl spiro[2.5]octane-6-carboxylate consists of a spiro[2.5]octane core with a carboxylate functional group attached . The molecular weight is 182.26 .


Physical And Chemical Properties Analysis

Ethyl spiro[2.5]octane-6-carboxylate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 257.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.8±0.4 cm3 .

Scientific Research Applications

Synthesis Methodologies

  • Innovative Synthesis Techniques : The Dzhemilev reaction has been used for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination reactions. This process enables the efficient generation of complex spiro structures, which are crucial for the development of new materials and pharmaceuticals (D’yakonov, Finkelshtein, & Ibragimov, 2007).

Medicinal Chemistry

  • Immunomodulatory Agents : A series of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives, synthesized from L-(-)-R-cysteine ethyl ester, showed potential as immunomodulatory agents. These compounds demonstrated significant activity in enhancing human lymphocyte proliferation and macrophage oxidative metabolism, highlighting their therapeutic potential (Refouvelet et al., 1994).

Organic Chemistry

  • Mechanistic Insights into Reactions : Research on cyclopropenes with organoaluminum compounds provided insights into the formation of ring-opened products, contributing to the understanding of reaction mechanisms involving spiro compounds. Such studies are foundational for advancing synthetic chemistry and designing new reactions (Smith & Richey, 2007).

Safety and Hazards

Ethyl spiro[2.5]octane-6-carboxylate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl spiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)9-3-5-11(6-4-9)7-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMOSKYDGJVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl spiro[2.5]octane-6-carboxylate

Synthesis routes and methods

Procedure details

At 0° C., to a solution of ethyl 4-methylenecyclohexanecarboxylate (0.08 g) in DCE (1 mL) was added chloroiodomethane (0.110 mL, 1.522 mmol), followed by the addition of 1 N diethylzinc in hexane (0.761 mL, 0.761 mmol). The reaction was stirred at 0° C. for 1 hr, then stirred at rt for 18 hrs. The reaction mixture was diluted with EtOAc and 1 N HCl, the organic phase was washed with sat. NaCl, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was charged to a 25 g silica gel cartridge which was eluted with a 20 min gradient of 0-6% EtOAc in hexane to yield ethyl spiro[2.5]octane-6-carboxylate. 1H NMR (400 MHz, CDCl3) δ ppm 4.08-4.18 (2H, m), 2.32 (1H, tq, J=11.01, 3.53 Hz), 1.85-1.93 (2H, m), 1.53-1.74 (4H, m), 1.28-1.35 (2H, m), 1.22-1.28 (3H, m), 0.28 (2H, ddd, J=8.53, 5.52, 1.51 Hz), 0.17-0.25 (2H, m).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.761 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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